trimethoxy(pentyl)silane

Descripción

Contextualization of Organosilanes and Alkyltrimethoxysilanes

Organosilicon chemistry is a field that studies compounds containing carbon-silicon bonds. nist.gov Among these, organosilanes are a versatile class of molecules with the general formula R_nSiX_{4-n}. nih.gov These compounds are bifunctional, possessing both a non-hydrolyzable organic group (R) and a hydrolyzable group (X), typically an alkoxy group, attached to the silicon atom. sigmaaldrich.comelsevier.es This dual reactivity allows them to act as molecular bridges between inorganic and organic materials, a property that underpins their widespread use as coupling agents, adhesion promoters, and surface modifiers. sigmaaldrich.comunm.edu

The key reaction mechanism for organosilanes involves the hydrolysis of the alkoxy groups (e.g., methoxy (B1213986), ethoxy) in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. unm.edusmolecule.com These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, metals, or minerals) to form stable siloxane (Si-O-Substrate) bonds. unm.edu Concurrently, they can undergo self-condensation with other silanol groups to form a durable, cross-linked polysiloxane network (Si-O-Si). unm.edusmolecule.com The organic moiety (R) can be non-reactive (e.g., alkyl, aryl) or reactive (e.g., amino, epoxy, vinyl), allowing for covalent bonding or compatibility with an organic polymer matrix. sigmaaldrich.com

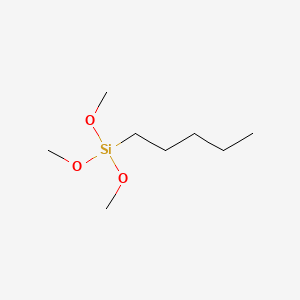

Alkyltrimethoxysilanes, such as trimethoxy(pentyl)silane, are a specific subgroup of organosilanes where the organic group is a non-reactive alkyl chain. The general structure is R-(CH₂)n-Si-(OCH₃)₃. sigmaaldrich.com The primary role of the alkyl group is to modify the surface energy of a substrate. For instance, attaching these molecules to a hydrophilic surface renders it more hydrophobic (water-repellent). tandfonline.comresearchgate.net The length of the alkyl chain is a critical parameter; longer chains generally impart greater hydrophobicity. This class of compounds is fundamental in research and applications where control over surface wettability and interfacial properties is desired. researchgate.net

Academic Significance and Research Trajectories of this compound

This compound, as a member of the alkyltrimethoxysilane family, holds academic significance primarily in materials science and surface chemistry. Its importance stems from its role as a model compound for studying the influence of medium-length alkyl chains on the properties of modified surfaces and hybrid materials. Research trajectories involving this and related alkylsilanes focus on several key areas:

Surface Modification and Hydrophobicity: A significant area of research is the use of alkyltrimethoxysilanes to create hydrophobic surfaces on various substrates, including glass, metals, and natural fibers. tandfonline.comresearchgate.netscirp.org The pentyl group of this compound provides a specific level of non-polar character, influencing the resulting surface energy and contact angle with water. Studies on homologous series of alkyltrimethoxysilanes have shown a systematic increase in hydrophobicity with increasing alkyl chain length. researchgate.net This research is crucial for developing water-repellent coatings, anti-fouling surfaces, and improving the compatibility between inorganic fillers and hydrophobic polymer matrices. mdpi.com

Sol-Gel Processes: Alkyltrimethoxysilanes are key precursors in sol-gel science for the creation of organically modified silicas (ORMOSILs). nih.gov The sol-gel process involves the controlled hydrolysis and condensation of silane (B1218182) precursors in a solution to form a stable network, or gel. encyclopedia.pub By co-condensing this compound with other silanes like tetraethoxysilane (TEOS), researchers can synthesize hybrid organic-inorganic materials with tailored properties. The pentyl groups become an integral part of the resulting silica (B1680970) network, influencing its porosity, mechanical properties, and surface chemistry. encyclopedia.pubgelest.com

Hydrolysis and Condensation Kinetics: The reaction kinetics of alkyltrimethoxysilanes are a subject of fundamental research. The rates of hydrolysis and condensation are influenced by factors such as pH, catalyst, solvent, and the nature of the alkyl group. smolecule.com Studies on compounds like propyltrimethoxysilane show that the formation of dimeric and trimeric species can be tracked, and phase separation occurs as oligomerization proceeds. Understanding the reaction pathways of this compound is essential for controlling the structure of the resulting polysiloxane films and ensuring reproducible surface modifications. The hydrolysis of the three methoxy groups proceeds sequentially, and the condensation of the resulting silanols leads to the formation of silsesquioxane structures (R'SiO₁.₅). nih.gov

While detailed research findings specifically citing this compound are limited, the principles derived from studies on its close analogs, such as propyltrimethoxysilane and other alkylsilanes, are directly applicable and form the basis of its academic and industrial relevance.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₂₀O₃Si |

| Molecular Weight | 192.33 g/mol |

| CAS Number | 2996-95-4 |

| Appearance | Colorless Liquid |

| Boiling Point | 192 °C |

| Density | 0.93 g/cm³ |

| Refractive Index | 1.408 |

| SMILES | CCCCCSi(OC)OC |

| InChIKey | HILHCDFHSDUYNX-UHFFFAOYSA-N |

Structure

3D Structure

Propiedades

IUPAC Name |

trimethoxy(pentyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O3Si/c1-5-6-7-8-12(9-2,10-3)11-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILHCDFHSDUYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184063 | |

| Record name | Silane, pentyltrimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2996-95-4 | |

| Record name | Pentyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2996-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, pentyltrimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002996954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, pentyltrimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, trimethoxypentyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of Trimethoxy Pentyl Silane

Direct Synthesis Approaches

The direct synthesis, often referred to as the Direct Process or Rochow Reaction, is a prominent industrial method for producing alkoxysilanes. google.comgoogle.com This process involves the reaction of elemental silicon with an alcohol in the presence of a catalyst. wikipedia.org For the synthesis of trialkoxysilanes, this reaction is typically conducted in slurry reactors where catalytically-activated silicon particles are suspended in a high-boiling, thermally stable solvent and react with an alcohol at elevated temperatures. google.comgoogle.com

Reaction of Silicon with Alcohols

The direct reaction of silicon with an alcohol, such as methanol (B129727), is a core method for creating alkoxysilanes. mdpi.com The process can be manipulated to favor the production of trialkoxysilanes, such as trimethoxysilane (B1233946), over tetraalkoxysilanes. mdpi.com For instance, reacting silicon with primary alcohols in an autoclave at temperatures between 240-270 °C can yield tetraalkoxysilanes with high selectivity (up to 97%). researchgate.net However, to favor triethoxysilane (B36694), the reaction can be conducted in a high-boiling siloxane liquid at atmospheric pressure and temperatures at or above 280 °C. mdpi.com By removing the unreacted alcohol under low pressure, the subsequent conversion of the desired triethoxysilane into tetraethoxysilane is prevented. mdpi.com

The reaction mechanism involves several stages, beginning with the formation of catalytically active sites on the silicon surface. mdpi.com A key step is the generation of silylene active centers from the interaction of silicon with the copper catalyst. mdpi.com The alcohol then reacts with the silylene, leading to the formation of the trialkoxysilane, which is subsequently desorbed from the catalyst surface. mdpi.com The general reaction for producing a trialkoxysilane is:

Si + 3 ROH → HSi(OR)₃ + H₂

While specific studies focusing exclusively on 1-pentanol (B3423595) for the synthesis of trimethoxy(pentyl)silane via this route are not prevalent in the provided literature, the principles established with other alcohols like methanol and ethanol (B145695) are directly applicable. mdpi.comacs.org Research shows that for alcohols from C1 to C4, the conversion and selectivity generally decrease as the carbon chain length increases. acs.org

Role of Catalysts and Promoters in Direct Synthesis

Catalysts are essential for the direct synthesis of alkoxysilanes due to the high inertness of elemental silicon. researchgate.net Copper or copper-containing compounds are the most common catalysts. google.comgoogle.comresearchgate.net Various forms of copper, including CuCl, Cu(OH)₂, CuO, and CuSO₄, have been tested, with CuCl often showing the highest activity. google.comacs.org The actual catalytic species are generally considered to be copper-silicon alloys or intermetallics (e.g., Cu₃Si) formed by the diffusion of copper into the silicon. google.commdpi.com

Promoters are often added to the reaction to enhance the rate, selectivity, and stability of the process. google.com A significant class of promoters includes organic and inorganic compounds that have at least one phosphorus-oxygen bond, such as copper phosphates (orthophosphates, metaphosphates, pyrophosphates), trialkyl phosphates, and dialkyl phosphites. google.com These promoters can increase selectivity towards the desired trialkoxysilane and control the formation of the tetraalkoxysilane byproduct. google.com Other additives, such as cyanide and nitrile compounds, have been shown to increase silicon conversion when using ethanol, propanol, and other higher alcohols. google.com

The table below summarizes the effect of different catalysts and conditions on the direct synthesis of trialkoxysilanes.

| Catalyst | Alcohol | Temperature (°C) | Silicon Conversion (%) | Trialkoxysilane Selectivity (%) | Source |

| CuCl | Ethanol | 230-240 | 64 | 97 | acs.org |

| Cu(OH)₂ | Ethanol | 230-240 | Lower than CuCl | Lower than CuCl | acs.org |

| CuO | Ethanol | 230-240 | Lower than CuCl | Lower than CuCl | acs.org |

| CuSO₄ | Ethanol | 230-240 | Lower than CuCl | Lower than CuCl | acs.org |

| Cu catalyst | Ethanol | ≥ 280 | - | 85-90 | mdpi.com |

| CuCl | Methanol | < 280 | - | > 98 | mdpi.com |

Wet Chemical Reduction Methods Utilizing Catalysts

Wet chemical methods involve reactions carried out in a solution phase. For the synthesis of silanes, this often entails the reduction of a silicon halide or another oxidized silicon precursor. ntnu.nogelest.com While direct references for the synthesis of this compound via this specific route are limited, the general strategy can be inferred from related syntheses.

A plausible pathway involves the chemical reduction of a suitable precursor, such as pentyltrichlorosilane. The reduction of the Si-Cl bonds would be followed by or occur concurrently with alcoholysis using methanol to form the methoxy (B1213986) groups. Reducing agents used in similar wet-chemical syntheses of silicon compounds include alkali metals (like sodium or potassium), lithium aluminum hydride (LiAlH₄), and sodium naphthalide. rsc.org

Another approach mentioned in the literature involves a wet chemical reduction method to prepare nano-copper particles, which are then used to create a silicon-copper catalyst for the direct synthesis process in a fixed-bed reactor. wikipedia.org This highlights the role of wet chemistry in preparing the necessary catalysts rather than directly producing the silane (B1218182) itself. The synthesis of silicon quantum dots through the reduction of silicon tetrachloride (SiCl₄) also demonstrates the principle of wet chemical reduction in silicon chemistry. ntnu.no

Hydrosilylation Pathways for Precursor Functionalization

Hydrosilylation is a powerful and widely used method for forming silicon-carbon bonds, making it a key pathway for producing organofunctional silanes like this compound. researchgate.netresearchgate.net The reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. acs.org To synthesize this compound, this reaction would be performed between trimethoxysilane (HSi(OCH₃)₃) and an alkene, specifically 1-pentene. epfl.ch

The reaction typically yields the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon of the alkene, resulting in the desired linear pentyl group. epfl.ch

HSi(OCH₃)₃ + CH₂(CH₂)₃CH₃ → (CH₃O)₃Si(CH₂)₄CH₃

This reaction is almost always catalyzed by transition metal complexes. epfl.ch Platinum-based catalysts are highly effective and common, including Speier's catalyst (hexachloroplatinic acid) and the highly active Karstedt's catalyst. researchgate.netresearchgate.netepfl.ch More recently, catalysts based on more earth-abundant metals like nickel have been developed as a cost-effective alternative to platinum. epfl.ch Research has also explored rhodium and cobalt-based catalysts for hydrosilylation. najah.edursc.org

The table below presents findings from various hydrosilylation reactions, illustrating the types of catalysts used and the conditions employed.

| Catalyst | Alkene | Silane | Temperature | Yield/Conversion | Source |

| Karstedt's catalyst | Alkenes | Triethoxysilane | Room Temp | 43-99% | researchgate.net |

| Nickel Precatalyst (Ni(OtBu)₂·2KCl) | 1-Decene | Trimethoxysilane | Room Temp | - | epfl.ch |

| Rh(I) LVMOF | 1-Octene | Dimethylphenylsilane | 80 °C | >99% | rsc.org |

| Cobalt Cluster | 1-Octene | Triethoxysilane | 76 °C | High Turnover | najah.edu |

| Cp*Si:⁺ | Terminal Olefins | Triethylsilane | - | High Yield | acs.org |

This method offers a versatile route to a wide array of organosilanes by varying the alkene and the hydrosilane used. pageplace.denih.gov The functionalization of polymers with Si-H end groups via hydrosilylation further demonstrates the utility and mild conditions of this reaction. acs.org

Hydrolysis and Condensation Reaction Mechanisms

Fundamental Pathways of Alkoxysilane Hydrolysis

The initial and rate-determining step in the reaction of trimethoxy(pentyl)silane in the presence of water is hydrolysis. dakenchem.com This process involves the cleavage of the silicon-oxygen-carbon (Si-O-C) bonds of the methoxy (B1213986) groups and their replacement with hydroxyl groups (silanols, Si-OH). nih.govfiveable.me The reaction is catalyzed by either acid or base. gelest.comunm.edu

Under acidic conditions, a methoxy group is first protonated in a rapid initial step. This protonation makes the silicon atom more electrophilic and thus more susceptible to a backside attack by a water molecule. nih.govunm.edu In contrast, under basic or alkaline conditions, the reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanol (B1196071) group on the silicon atom. nih.govingentaconnect.com The hydrolysis rate is typically at its minimum around a neutral pH of 7. unm.edu

The general hydrolysis reaction can be represented as:

C₅H₁₁Si(OCH₃)₃ + 3H₂O → C₅H₁₁Si(OH)₃ + 3CH₃OH

The hydrolysis of the three methoxy groups in this compound occurs in a sequential manner rather than simultaneously. gelest.comgelest.com The first methoxy group hydrolyzes to form pentyl(dimethoxy)silanol, the second to form pentyl(methoxy)silanediol, and the third to yield pentylsilanetriol.

The rate of hydrolysis is influenced by the steric bulk of the alkoxy groups; methoxy groups (as in this compound) hydrolyze significantly faster—typically 6 to 10 times faster—than ethoxy groups. gelest.com Under acidic catalysis, the rate of hydrolysis of the first alkoxy group is generally faster than that of the subsequent groups. gelest.comafinitica.com This stepwise process leads to the formation of various partially hydrolyzed intermediates in the reaction mixture.

Table 1: Stepwise Hydrolysis of this compound

| Step | Reactants | Products |

| 1 | C₅H₁₁Si(OCH₃)₃ + H₂O | C₅H₁₁Si(OCH₃)₂(OH) + CH₃OH |

| 2 | C₅H₁₁Si(OCH₃)₂(OH) + H₂O | C₅H₁₁Si(OCH₃)(OH)₂ + CH₃OH |

| 3 | C₅H₁₁Si(OCH₃)(OH)₂ + H₂O | C₅H₁₁Si(OH)₃ + CH₃OH |

Silanols are the highly reactive key intermediates formed during the hydrolysis of this compound. gelest.comfiveable.me These hydroxyl groups bonded to silicon are responsible for the subsequent condensation reactions that lead to the formation of a siloxane network (Si-O-Si). fiveable.mewikipedia.orgresearchgate.net

The persistence of these silanol intermediates is generally low, as they readily participate in condensation reactions. gelest.comfiveable.me Most silanols derived from trialkoxysilanes are unstable and will condense with themselves or with remaining alkoxysilane molecules to form more stable siloxane bonds. gelest.comgelest.com However, the stability and lifetime of the silanol species can be influenced by factors such as pH, concentration, and the presence of catalysts. For instance, under certain conditions, particularly with bulky organic substituents, stable monomeric silanols can be favored. gelest.com The condensation of silanols is a dynamic process, and as the reaction progresses, the size of the resulting polysiloxane particles increases over time. ncsu.edu

Mechanisms of Silanol Condensation and Oligomerization

Following hydrolysis, the generated pentylsilanetriol and its partially hydrolyzed precursors undergo condensation to form oligomers and polymers. gelest.comnih.gov This process involves the formation of stable siloxane bridges (Si-O-Si) and is the basis for the creation of silicone materials. cfsilicones.com Condensation can occur between two silanol groups or between a silanol group and a methoxy group. gelest.comnih.gov These reactions are also catalyzed by acid or base. gelest.com

A primary pathway for condensation is the reaction between two silanol groups. This reaction produces a siloxane bond and a molecule of water as a byproduct. nih.govwikipedia.org This homocondensation is a crucial step in building the polymeric network.

The reaction is as follows:

2 C₅H₁₁Si(OH)₃ → (HO)₂ (C₅H₁₁)Si-O-Si(C₅H₁₁)(OH)₂ + H₂O

Alternatively, a silanol group can react with an unhydrolyzed or partially hydrolyzed methoxy group on another silane (B1218182) molecule. This pathway results in the formation of a siloxane bond and a molecule of methanol (B129727). gelest.comnih.gov

This heterocondensation reaction is represented by:

C₅H₁₁Si(OH)₃ + C₅H₁₁Si(OCH₃)₃ → (HO)₂ (C₅H₁₁)Si-O-Si(C₅H₁₁)(OCH₃)₂ + CH₃OH

The mechanisms for both hydrolysis and condensation reactions are generally described as bimolecular nucleophilic substitution reactions at the silicon atom (SN2-Si). nih.govunm.edugoogle.com

In base-catalyzed conditions, the nucleophile is either a hydroxide ion (for hydrolysis) or a deprotonated silanol group (a silanolate anion, ≡Si-O⁻) for condensation. nih.gov This strong nucleophile attacks the electron-deficient silicon atom, leading to a pentacoordinate (five-bonded) transition state or intermediate. nih.govingentaconnect.com The reaction proceeds with the displacement of a methoxy group (in hydrolysis) or a hydroxyl group (in condensation). ingentaconnect.com

Under acidic conditions, the mechanism is different. A neutral water molecule (for hydrolysis) or a neutral silanol molecule (for condensation) acts as the nucleophile. nih.gov It attacks a silicon atom that has been made more electrophilic by the protonation of an attached alkoxy or hydroxyl group. nih.govunm.edu

Table 2: Key Condensation Reactions and Mechanisms

| Reaction Type | General Equation | Byproduct | Typical Mechanism |

| Water-Producing | ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ | Water (H₂O) | SN2-Si |

| Alcohol-Producing | ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ | Methanol (CH₃OH) | SN2-Si |

Kinetic Investigations of Hydrolysis and Condensation

The transformation of this compound into a polysiloxane network proceeds through two primary reaction steps: hydrolysis and condensation. In the hydrolysis stage, the methoxy groups (-OCH3) are replaced by hydroxyl groups (-OH) upon reaction with water, producing silanols and methanol as a byproduct. Subsequently, these reactive silanol intermediates undergo condensation reactions with each other or with remaining methoxy groups to form stable siloxane bonds (Si-O-Si), releasing water or methanol. The rates of these reactions are highly sensitive to a variety of experimental parameters.

Influence of pH on Reaction Rates

The pH of the reaction medium has a profound effect on both the hydrolysis and condensation rates of alkoxysilanes. The relationship between pH and the reaction rate typically follows a U-shaped curve, with the lowest reaction rates observed under neutral conditions (around pH 7) and accelerated rates in both acidic and alkaline environments. plu.mxresearchgate.net

Under acidic conditions (low pH), the hydrolysis reaction is effectively catalyzed. The mechanism involves the protonation of an alkoxy group, making it a better leaving group and rendering the silicon atom more electrophilic and susceptible to nucleophilic attack by water. gelest.comresearchgate.net While acid catalysis significantly enhances the rate of hydrolysis, it tends to slow down the subsequent condensation reactions. plu.mxresearchgate.netresearchgate.net This allows for the accumulation of stable silanol species in the solution. plu.mxresearchgate.net The optimal pH for silane treatment is often found in the acidic range of 3 to 4.5. researchgate.net

Conversely, in alkaline media (high pH), the reaction is catalyzed by hydroxide ions. The mechanism proceeds via the nucleophilic attack of a hydroxide ion on the silicon atom. nih.gov Base-catalyzed condensation is generally much faster than acid-catalyzed condensation, often leading to the rapid formation of larger, more branched clusters and potentially gels. gelest.com

Impact of Catalyst Type and Concentration

Apart from protons (H+) and hydroxide ions (OH-), various other catalysts can be employed to influence the reaction kinetics. The uncatalyzed, neutral hydrolysis of most alkoxysilanes is generally very slow. plu.mxresearchgate.net

Acid Catalysts : Common acid catalysts include mineral acids like hydrochloric acid (HCl) and organic acids such as acetic acid. researchgate.netnih.gov These catalysts accelerate the hydrolysis step, as discussed previously.

Base Catalysts : Ammonia (NH3) and amines like triethylamine (B128534) (TEA) are frequently used as base catalysts. plu.mxnih.gov These catalysts are particularly effective at promoting the condensation reactions. For instance, the addition of TEA has been shown to catalyze both the hydrolysis and self-condensation of silanes. plu.mxresearchgate.net

Other Catalysts : Organometallic compounds, particularly those involving tin, have been used to catalyze hydrolysis. nih.gov Additionally, rare earth metal salts with non-nucleophilic ligands, such as lanthanide triflates, have been developed as catalysts that allow for controlled reaction rates under mild conditions. google.com

The concentration of the catalyst is directly related to the reaction rate. For example, in the base-catalyzed hydrolysis of tetraethoxysilane (TEOS), the hydrolysis rate constant was observed to increase with higher concentrations of ammonia. nih.gov Similarly, the rate of hydrolysis for certain model polymers terminated with methoxysilanes was found to be dependent on both the type and concentration of the catalysts used. nih.gov

Effects of Water-to-Silane Molar Ratio

The molar ratio of water to silane (often denoted as 'r') is a critical parameter that stoichiometrically and kinetically influences the reaction pathway. For a tri-functional silane like this compound, a stoichiometric ratio of r = 1.5 is required to hydrolyze all three methoxy groups. nih.gov

Increasing the water content generally enhances the rate of the hydrolysis reaction. nih.gov This is due to the higher concentration of the reacting water molecules. However, there is a limit to this effect, as an excessive amount of water can lead to phase separation due to the limited solubility of the nonpolar alkoxysilane, which can inhibit the reaction. nih.gov The water-to-silane ratio not only affects the kinetics but also plays a crucial role in determining the structure of the resulting siloxane oligomers, influencing the distribution of linear, cyclic, and branched species. nih.gov The presence of an adequate amount of water is essential for the hydrolysis of methoxy groups, making more hydroxyl groups available to react and form a stable surface layer in coating applications. researchgate.net

Role of Solvent Environment and Ionic Strength

The choice of solvent can significantly alter the rates of hydrolysis and condensation. Often, a co-solvent such as ethanol (B145695) or methanol is used to create a homogeneous solution of the alkoxysilane and water. plu.mxresearchgate.net The type of solvent can have a substantial impact on reaction rates. For instance, the hydrolysis rate of methyltrimethoxysilane (B3422404) (MTMS) was found to vary significantly when measured in different solvents. nih.gov The addition of a co-solvent like methanol to an aqueous silane solution can slow down the hydrolysis kinetics dramatically. researchgate.net

The ionic strength of the solution can also affect the reaction kinetics, particularly the condensation step. Studies on the condensation of silicic acid have shown that the reaction rate constants are dependent on the ionic strength of the medium, in addition to pH and reactant concentrations. nih.gov

Steric and Electronic Effects of the Organic Substituent (Pentyl Group Analogs) on Reactivity

The nature of the non-hydrolyzable organic group attached to the silicon atom—in this case, the pentyl group—exerts significant steric and electronic influences on the reaction rates.

Steric Effects : The size and bulkiness of the alkyl group can sterically hinder the approach of a nucleophile (like water or a hydroxide ion) to the silicon center. nih.govresearchgate.net Generally, longer or more branched alkyl chains lead to slower hydrolysis rates compared to smaller groups like a methyl substituent. This steric repulsion is a key factor in the SN2-Si reaction mechanism proposed for hydrolysis and condensation. nih.govresearchgate.net The steric bulk of the alkoxy groups themselves also plays a role; methoxy groups hydrolyze 6 to 10 times faster than the bulkier ethoxy groups. gelest.com

Electronic Effects : The organic substituent influences the electron density at the silicon atom through inductive effects. Electron-withdrawing groups can increase the positive partial charge on the silicon, making it more susceptible to nucleophilic attack and thus increasing the hydrolysis rate. Conversely, electron-donating groups, such as alkyl chains, can slightly decrease the reactivity of the silicon center. nih.gov

| Silane Analog | Organic Substituent | Reaction Rate Constant (k) |

|---|---|---|

| Propyltrimethoxysilane (PrTMS) | Propyl (-C3H7) | 1.26 x 10⁻⁸ M⁻²·¹s⁻¹ |

| Phenyltrimethoxysilane (B147435) (PTMS) | Phenyl (-C6H5) | 2.87 x 10⁻⁸ M⁻²·³s⁻¹ |

Activation Energy Determinations

The activation energy (Ea) is the minimum energy required to initiate the hydrolysis and condensation reactions. It provides a quantitative measure of the temperature sensitivity of the reaction rate. Specific activation energy values for this compound are not available in the reviewed literature. However, values determined for other alkoxysilanes can provide a general indication of the energy barriers involved.

For example, the activation energy for the hydrolysis of methyltriethoxysilane (MTES) in an acidic medium has been calculated as 57.61 kJ/mol at pH 3.134 and 97.84 kJ/mol at pH 3.83. nih.gov For tetraethoxysilane (TEOS), the activation energy in an acidic medium ranged from 11 to 16 kcal/mol (approximately 46-67 kJ/mol), while in a basic medium, it was reported to be 6 kcal/mol (approximately 25 kJ/mol). nih.gov The two-step hydrolysis of aminotriethoxysilane (APTS) without a catalyst showed activation energies of 34.4 and 30.6 kJ/mol for the initial and secondary steps, respectively. nih.gov These values highlight that the energy barrier is highly dependent on the specific silane structure and the reaction conditions, particularly pH.

| Silane Analog | Reaction Conditions | Activation Energy (Ea) |

|---|---|---|

| Methyltriethoxysilane (MTES) | Acidic (pH 3.134) | 57.61 kJ/mol |

| Methyltriethoxysilane (MTES) | Acidic (pH 3.83) | 97.84 kJ/mol |

| Tetraethoxysilane (TEOS) | Acidic | 46-67 kJ/mol |

| Tetraethoxysilane (TEOS) | Basic | ~25 kJ/mol |

| Aminotriethoxysilane (APTS) | Neutral (Step 1) | 34.4 kJ/mol |

| Aminotriethoxysilane (APTS) | Neutral (Step 2) | 30.6 kJ/mol |

Equilibrium Considerations in Silane Hydrolysis and Condensation

The governing principle for these reversible reactions is Le Châtelier's principle, which states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. For the this compound system, this means the equilibrium position is sensitive to the concentration of reactants and products (water, alcohol, and silane), pH, and temperature. afinitica.com

Key Reversible Reactions

The primary reactions governing the system can be represented as equilibria:

| Reaction Type | General Equation | Direction Favored By |

| Hydrolysis / Esterification | ≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH | Forward (Hydrolysis): High water concentration. Reverse (Esterification): High methanol concentration. unm.edugelest.com |

| Water Condensation / Hydrolysis | ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O | Forward (Condensation): Removal of water. Reverse (Hydrolysis): High water concentration. nih.gov |

| Alcohol Condensation / Alcoholysis | ≡Si-OCH₃ + HO-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH | Forward (Condensation): Removal of methanol. Reverse (Alcoholysis): High methanol concentration. nih.gov |

The position of these equilibria is critically influenced by several factors:

Concentration of Water and Alcohol: The concentration of water is a primary driver for the hydrolysis reaction. A high concentration of water shifts the equilibrium toward the formation of pentylsilanetriol (the fully hydrolyzed monomer). unm.edu Conversely, an excess of the methanol byproduct can drive the reverse reaction, esterification, reforming the methoxy-substituted silane. gelest.com Similarly, the continuous removal of byproducts like water or methanol, for instance through evaporation, will shift the condensation equilibrium to the right, promoting the formation of larger siloxane oligomers and polymers. afinitica.comgelest.com

Phase Separation: As condensation proceeds, the resulting siloxane oligomers of this compound may become insoluble in the reaction medium, leading to phase separation. gelest.com This removal of the condensed product from the solution effectively prevents the reverse reaction (depolymerization or hydrolysis of the siloxane bond). Consequently, phase separation acts as a powerful driving force that pulls the condensation equilibrium continuously toward the formation of higher molecular weight species. afinitica.comgelest.com For propyltrialkoxysilane, a structurally similar compound, phase separation has been observed to coincide with the formation of tetramers. gelest.com

pH and Catalysts: While catalysts primarily affect the rate at which equilibrium is reached, the pH of the solution can also influence the position of the equilibrium by affecting the stability of the different species. unm.edu For example, acidic conditions are known to accelerate hydrolysis while potentially slowing the rate of self-condensation, which can lead to a higher equilibrium concentration of silanol intermediates. researchgate.net This allows for the persistence of monomeric silanetriols for longer periods than might otherwise be expected. gelest.com

Equilibrium Constants

Quantitative data specifically for the equilibrium constants of this compound hydrolysis and condensation are not widely reported in scientific literature. gelest.com However, studies on analogous systems provide valuable insight. The equilibrium for the esterification reaction (the reverse of hydrolysis) can be described by an equilibrium constant, Kₑ.

Equilibrium Constant for Esterification of a Silanol

| Equilibrium Reaction | Equilibrium Constant (Kₑ) Expression | Reported Value (for propyltrialkoxysilane system) |

| RSi(OH)₃ + 3 R'OH ⇌ RSi(OR')₃ + 3 H₂O | Kₑ = [RSi(OR')₃][H₂O]³ / [RSi(OH)₃][R'OH]³ | A related value for the general esterification of silanols has been reported as Kₑ = 2.5 ± 0.3 x 10⁻² gelest.com |

This reported Kₑ value, being less than 1, indicates that the equilibrium tends to favor the reactants (silanol and alcohol) over the products (alkoxysilane and water), suggesting that under sufficient water concentration, the hydrolyzed silanol form is the more stable species. gelest.com It is crucial to recognize that even highly condensed siloxanes, often considered stable, participate in a reversible equilibrium with water or alcohol, implying that depolymerization can occur under certain conditions. gelest.com

Summary of Factors Influencing Equilibrium Position

| Factor | Change | Effect on Equilibrium | Favored Species |

| Water Concentration | Increase | Shifts hydrolysis equilibrium to the right | Silanols (e.g., Pentylsilanetriol) |

| Methanol Concentration | Increase | Shifts hydrolysis equilibrium to the left (esterification) | This compound |

| Product Removal | Evaporation of Water/Methanol | Shifts condensation equilibrium to the right | Siloxane Oligomers/Polymers |

| Product Removal | Phase Separation of Oligomers | Shifts condensation equilibrium to the right | Siloxane Oligomers/Polymers |

Formation of Advanced Materials Via Sol Gel Processes

Preparation of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of both organic polymers (e.g., flexibility, functionality) and inorganic glasses (e.g., rigidity, thermal stability) within a single material at the molecular scale. nih.govchalcogen.roaspbs.comrsc.org Trimethoxy(pentyl)silane is a key precursor in creating these materials, known as Organically Modified Silicates or ORMOSILs. nih.govmdpi.com The pentyl group provides hydrophobicity and can influence the final structure and physical properties of the material.

ORMOSILs are synthesized through the sol-gel polymerization of an organoalkoxysilane precursor, such as this compound. nih.govnih.gov The process can be performed using the silane (B1218182) alone or in combination with other precursors. mdpi.com The synthesis involves the hydrolysis and condensation of the this compound, often in a solvent mixture like ethanol (B145695) and water, and catalyzed by an acid or a base. researchgate.netresearchgate.net The reaction conditions, including pH, water/silane ratio, catalyst, and temperature, significantly influence the rates of hydrolysis and condensation, thereby affecting the final structure of the ORMOSIL. researchgate.netnih.gov For instance, acidic catalysis tends to promote hydrolysis, leading to more linear or loosely cross-linked polymers, while basic catalysis accelerates condensation, resulting in more compact, particulate, or highly branched structures. acs.orgresearchgate.net The incorporation of the pentyl group directly into the silica (B1680970) network results in a material with modified surface properties, such as increased hydrophobicity. researchgate.net

A common and effective method for fabricating ORMOSILs is the co-condensation of a tetraalkoxysilane, such as tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS), with an organotrialkoxysilane like this compound. researchgate.netresearchgate.netmdpi.com In this "one-pot" approach, both precursors are mixed and undergo hydrolysis and condensation simultaneously. researchgate.netresearchgate.net TEOS acts as a cross-linking agent, forming a three-dimensional inorganic silica (SiO₂) network, while this compound introduces the organic pentyl groups, which modify the network's properties. mdpi.comnih.gov

The resulting hybrid material's structure consists of a robust inorganic Si-O-Si framework interspersed with covalently bonded pentyl groups. mdpi.com This method allows for precise control over the final material's characteristics by adjusting the ratio of the organosilane to the tetraalkoxysilane. researchgate.netnih.gov These hybrid materials often exhibit low surface areas with mesopores (2-4 nm) that arise from the steric effects of the organic groups. mdpi.comresearchgate.net

The molar ratio of this compound to the tetraalkoxysilane (e.g., TEOS) is a critical parameter for tailoring the properties of the final hybrid material. researchgate.netrsc.org By systematically varying this ratio, researchers can fine-tune characteristics such as hydrophobicity, porosity, mechanical strength, and thermal stability. researchgate.netmdpi.com

Increasing the molar percentage of this compound generally leads to:

Increased Hydrophobicity: A higher density of nonpolar pentyl groups on the surface and within the bulk material enhances its water-repellent properties.

Modified Mechanical Properties: A greater organic content can introduce more flexibility into the rigid silica network, potentially decreasing hardness but increasing toughness.

Altered Porosity: The steric bulk of the pentyl groups can influence the packing of the silicate (B1173343) chains during condensation, affecting pore size and volume. mdpi.comresearchgate.net

The following table illustrates the expected influence of the precursor molar ratio on material properties, based on general findings for alkyltrimethoxysilanes. researchgate.netrsc.org

| Molar Ratio (Pentyl-TMS:TEOS) | Expected Hydrophobicity (Water Contact Angle) | Expected Cross-linking Density | Expected Hardness |

| Low (e.g., 1:3) | Lower | High | High |

| Medium (e.g., 1:1) | Moderate | Medium | Medium |

| High (e.g., 3:1) | Higher | Low | Low |

This table presents a generalized trend. Actual values depend on specific synthesis and processing conditions.

Synthesis of Silsesquioxane-based Structures

Silsesquioxanes are a class of organosilicon compounds with the general formula [RSiO₃/₂]n, where R is an organic group such as pentyl. wikipedia.orggoogle.com They represent a distinct category of organic-inorganic hybrid materials where each silicon atom is bound to one organic group and three oxygen atoms, which bridge to other silicon atoms. wikipedia.org The hydrolysis and condensation of this compound under specific conditions can lead to the formation of various silsesquioxane architectures, from discrete molecular cages to extended polymers. osti.govresearchgate.net

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with a rigid inorganic core of silicon and oxygen, and an outer layer of organic groups. mdpi.commeddocsonline.org The most common POSS structure is a cubic cage with eight silicon atoms at the corners (T₈), having the formula [R₈Si₈O₁₂]. wikipedia.org The synthesis of POSS from this compound involves the controlled hydrolysis and condensation of the precursor, often under conditions that favor intramolecular condensation and cage formation. wikipedia.orgethernet.edu.et

These nanoparticles can be incorporated into polymer matrices to create nanocomposites with significantly enhanced properties. mdpi.comrsc.org The pentyl groups on the exterior of the POSS cage make it compatible with various organic polymers, facilitating its dispersion. The inclusion of pentyl-POSS can improve the thermal stability, mechanical properties, and hydrophobicity of the host material. mdpi.combohrium.com

Under different reaction conditions, the polymerization of trifunctional silanes like this compound can yield polymeric silsesquioxanes (PSQs) with non-cage structures. researchgate.net Instead of forming discrete cages, the condensation process can lead to the formation of extended one- or two-dimensional structures. mdpi.com

Ladder-like Polysilsesquioxanes: These polymers consist of a double-stranded siloxane backbone, resembling a ladder. This structure imparts significant thermal stability and rigidity. mdpi.com

Rod-like Polysilsesquioxanes: These represent another form of ordered polymeric structure that can be obtained. google.com

The formation of these ordered polymeric structures versus random networks or cage-like POSS is highly dependent on factors like monomer concentration, solvent, and the pH of the reaction medium. osti.govresearchgate.net These ladder and rod-like polymers featuring pentyl side groups are valuable for creating thermally stable coatings and materials with anisotropic properties. mdpi.com

Control of Molecular Weight and Network Structure

In the sol-gel process involving organotrialkoxysilanes such as this compound, the non-hydrolyzable organic group plays a crucial role in determining the molecular weight and the architecture of the resulting polysilsesquioxane network. The pentyl group (C5H11) of this compound is a non-reactive alkyl substituent that significantly influences the final material's properties through steric effects.

The hydrolysis and condensation of this compound lead to the formation of siloxane (Si-O-Si) bonds, which create the backbone of the inorganic network. However, the presence of the pentyl group attached to each silicon atom introduces steric hindrance. This bulkiness can retard the rate of condensation reactions and limit the degree of cross-linking that can be achieved. researchgate.net Unlike tetra-functional silanes (e.g., TEOS) which can form a highly cross-linked three-dimensional network, or silanes with smaller organic groups (e.g., methyltrimethoxysilane), the larger pentyl group acts as a network modifier, inherently leading to a less-connected and more open network structure. dtic.mil

This reduced connectivity directly impacts the final molecular weight of the polymer. Instead of forming vast, dense networks, the polymerization of this compound is more likely to result in lower molecular weight oligomers and polymers, which may include cyclic or cage-like structures. researchgate.net The control of molecular weight is therefore intrinsic to the choice of precursor. By co-polymerizing this compound with tetra-functional silanes like TEOS, the cross-link density and average molecular weight can be systematically tailored. The ratio of the trifunctional organosilane to the tetrafunctional silane becomes a key parameter for controlling the final network structure, balancing the flexibility and hydrophobicity introduced by the pentyl groups with the rigidity and hardness from the fully cross-linked silicate.

Table 1: Influence of Alkyl Group on Sol-Gel Polymer Properties

| Property | Effect of Pentyl Group in this compound | Rationale |

| Molecular Weight | Tends to be lower compared to systems with smaller or no organic groups. | Steric hindrance from the pentyl group limits the extent of polycondensation. researchgate.net |

| Network Structure | Forms a less cross-linked, more open, and flexible network. | The pentyl group acts as a network modifier, preventing the formation of a dense 3D structure. dtic.mil |

| Gelation | Gelation may be inhibited or require higher monomer concentrations. | Phase separation of the hydrophobic oligomers can occur before a continuous network is formed. researchgate.net |

| Porosity | Can lead to materials with controlled porosity. | The open network structure created by the bulky pentyl groups can result in porous materials. |

Development of Silica-based Nanocomposites

This compound is a valuable precursor for the development of silica-based nanocomposites, where it primarily functions as a surface modifier or a co-precursor to impart specific properties, most notably hydrophobicity. google.commdpi.com Nanocomposites are materials that incorporate nanoparticles to enhance the properties of a matrix material. google.comresearchgate.net In silica-based systems, this often involves dispersing nanoparticles within a silica matrix or modifying the surface of nanoparticles before their incorporation into a polymer.

When used in the synthesis of silica-based nanocomposites, this compound can be introduced during the sol-gel process along with a primary silica precursor like tetraethyl orthosilicate (B98303) (TEOS). The trimethoxy groups hydrolyze and co-condense with the hydrolyzing TEOS, integrating the pentyl groups throughout the resulting silica matrix. scispace.com The nonpolar pentyl chains orient towards the surface and pores of the material, drastically lowering the surface energy and rendering the nanocomposite hydrophobic. This is particularly useful for creating water-repellent coatings and membranes.

Alternatively, this compound can be used to functionalize the surface of pre-existing nanoparticles (e.g., silica, titania, or zinc oxide). The silane's trimethoxy groups react with hydroxyl groups on the nanoparticle surfaces, forming stable covalent bonds and creating a layer of outward-facing pentyl groups. scispace.com This surface modification serves two main purposes:

Improved Dispersion: It makes the inorganic nanoparticles more compatible with nonpolar polymer matrices (like polypropylene), preventing agglomeration and leading to a more uniform dispersion and improved mechanical properties of the final nanocomposite. researchgate.net

Functional Properties: It imparts the hydrophobicity of the pentyl group to the entire nanocomposite material.

Research on various alkyltrimethoxysilanes has demonstrated that the length of the alkyl chain influences the final properties of the nanocomposite. nih.govresearchgate.net A pentyl group provides a significant hydrophobic character, making it suitable for applications where water resistance is critical.

Table 2: Role of this compound in Silica Nanocomposites

| Application Area | Function of this compound | Resulting Nanocomposite Property |

| Hydrophobic Coatings | Co-precursor with TEOS or other silicates. | Low surface energy, high water contact angle. nih.govresearchgate.net |

| Polymer Reinforcement | Surface modifier for inorganic nanofillers (e.g., nanosilica). | Enhanced filler dispersion in hydrophobic polymers, improved mechanical strength. researchgate.net |

| Functionalized Particles | Functionalizing agent for phosphor or metallic nanoparticles. | Stable dispersion in organic media, surface passivation. nih.gov |

Role as a Precursor in Specific Material Syntheses

This compound serves as a key building block or precursor in the synthesis of specialized materials, particularly where control over surface energy and organic-inorganic hybrid properties are desired. Its bifunctional nature—a reactive trimethoxysilyl head for inorganic network formation and a stable, non-polar pentyl tail for organic character—makes it highly versatile.

One of the primary applications is in the creation of hydrophobic and superhydrophobic coatings . google.comnih.gov By undergoing hydrolysis and condensation on a substrate, this compound forms a polysilsesquioxane film. The pentyl chains at the film's surface create a low-energy interface that repels water. It is often used in combination with other silanes and nanoparticles to create hierarchical roughness, a prerequisite for superhydrophobicity (water contact angles >150°). Patents for hydrophobic coatings often list pentyltrimethoxysilane (amyltrimethoxysilane) as a suitable precursor for achieving water repellency on various substrates. google.com

In the field of hybrid organic-inorganic polymers , this compound is used to introduce flexibility and modify the mechanical properties of otherwise brittle silica-based materials. uha.fr When copolymerized with other silanes in a sol-gel process, the pentyl groups disrupt the rigidity of the Si-O-Si network, leading to materials that are less dense and more elastomeric.

Furthermore, this compound can be a precursor for creating ordered nanostructured materials . The self-assembly of alkyltrimethoxysilanes during a photoacid-catalyzed sol-gel process can lead to the formation of lamellar (layered) mesostructures. uha.fr The amphiphilic nature of the hydrolyzed silane molecules drives them to organize into well-defined layers, a process useful for fabricating sensors, membranes, and optical materials.

Table 3: Specific Material Syntheses Using this compound

| Material Type | Synthetic Role of this compound | Key Material Characteristic | Example Application |

| Hydrophobic Coatings | Primary precursor for low surface energy films. google.com | Water repellency. | Self-cleaning surfaces, anti-icing coatings. |

| Hybrid Polymers | Network modifier to impart organic character. uha.fr | Increased flexibility, lower density. | Sealants, flexible electronics substrates. |

| Ordered Mesoporous Films | Self-assembling amphiphilic precursor. uha.fr | Lamellar or hexagonal nanostructures. | Nanophotonics, selective membranes. |

| Functionalized Cotton Fabric | Co-precursor in nanohybrid finishing agents. mdpi.com | Water and stain resistance. | Advanced functional textiles. |

Surface Modification and Functionalization Studies

Grafting Strategies onto Inorganic Substrates

The "grafting to" approach is a common strategy for attaching polymer chains to the surface of inorganic nanoparticles. This involves the synthesis of polymers with reactive end-groups that can subsequently react with a functionalized surface. mdpi.com One of the key methods for this functionalization is through silane (B1218182) chemistry. mdpi.com

Trimethoxy(pentyl)silane is employed in the functionalization of silica (B1680970) nanoparticles to modify their surface properties. The trimethoxysilyl groups of the compound facilitate covalent bonding to the silica surface through a sol-gel process. This modification can enhance the compatibility of the silica nanoparticles with organic matrices, a crucial aspect in the development of hybrid materials. researchgate.net The process involves the hydrolysis of the trimethoxy groups to silanols, which then condense with the silanol (B1196071) groups on the surface of the silica nanoparticles, forming stable siloxane bonds.

The surface of silica nanoparticles can be functionalized with various alkoxysilanes to control properties like zeta potential and colloidal stability in different media. nih.gov For instance, functionalization can be achieved using amino- or poly(ethylene glycol) (PEG)-terminated alkoxysilanes. nih.gov The choice of silane and the reaction conditions can be tailored to achieve the desired surface characteristics. For example, the extent of functionalization can be controlled by varying the concentration of the silane.

A study by Kang et al. functionalized a silica surface with phenyl trimethoxysilane (B1233946) (PTMS) to improve its dispersion stability in an organic solvent. researchgate.net The degree of functionalization was assessed based on the resulting surface properties, morphology, and surface charge. researchgate.net Similarly, other research has focused on modifying silica nanoparticles from rice husk using a used solvent containing silane to alter their physical properties. researchgate.net

Table 1: Research Findings on Silica Nanoparticle Functionalization

| Silane Used | Substrate | Key Findings | Reference |

| Phenyl trimethoxysilane (PTMS) | Silica Nanoparticles | Enhanced dispersion stability in an organic solvent. | researchgate.net |

| Amino- and PEG-terminated alkoxysilanes | Silica Nanoparticles (55 ± 2 nm) | Adjusted zeta potential and improved colloidal stability in physiological media. | nih.gov |

| This compound | Silica Nanoparticles | Facilitated covalent bonding via sol-gel process for hybrid material synthesis. |

The application of silane pretreatments as adhesion promoters for organic-coated metals has seen a significant increase due to their excellent performance and environmental compatibility. researchgate.net These treatments are being developed for various metals, including copper and aluminum alloys, to enhance the protective properties and adhesion of subsequent organic coatings. researchgate.net

On aluminum alloys, organofunctional silanes have been investigated for their corrosion protection capabilities. google.com The process typically involves the hydrolysis of the silane in water, leading to its adsorption onto the aluminum oxide surface, initially through hydrogen bonds. researchgate.net Upon curing, these are replaced by more stable metallosiloxane bonds (Si-O-Al). researchgate.net

For copper surfaces, which are often protected with organic coatings to improve durability and aesthetics, specific silane-based pretreatments are being developed. researchgate.net The goal is to optimize the composition and application conditions of existing silane products to create high-performance treatments for copper alloys. researchgate.net

Silanes are increasingly used as surface treatment agents for cementitious materials to improve their properties. researchgate.net They can be used as admixtures or surface coatings to enhance both fresh and mechanical characteristics. researchgate.net When applied to cured cement pastes, silanes react with the hydroxyl groups present on the surface. researchgate.net This reaction leads to a change in the surface energy, which can be observed through contact angle measurements. researchgate.net

The covalent bonding between the cement paste and silanes has been confirmed by an increase in bridging silicon and oxygen atoms in treated samples compared to untreated ones. researchgate.net This indicates a successful condensation of the silane and the formation of a covalent bond. researchgate.net The effectiveness of the treatment can be influenced by the water-to-cement ratio of the paste, with higher ratios potentially offering more hydroxyl groups for reaction. researchgate.net

Studies have also explored the use of silane admixtures in cementitious matrices containing tailings to improve their mechanical and microstructural properties. researchgate.net The addition of silanes can reduce the water requirement and enhance the densification of the matrix. researchgate.net

Table 2: Effects of Silane Treatment on Cement Pastes

| Silane Type | Effect on Contact Angle | Key Observation | Reference |

| Aminopropyltriethoxy silane (APTES) | Decreased | Increased wettability. | researchgate.net |

| Methoxy (B1213986) terminated polydimethyl siloxane (PDMS) | Increased | Increased hydrophobicity. | researchgate.net |

| 3-glycidyloxypropyltrimethoxy silane (GPTMS) | No significant change | - | researchgate.net |

Interfacial Interaction Mechanisms

The interaction between this compound and inorganic substrates is governed by a combination of covalent bonding and weaker physical interactions.

A primary mechanism of interaction is the formation of covalent siloxane bonds (Si-O-Substrate) between the silane and the inorganic surface. researchgate.net This process begins with the hydrolysis of the methoxy groups on the silane to form silanol groups (Si-OH). These silanols then undergo a condensation reaction with the hydroxyl groups (-OH) present on the substrate surface, releasing methanol (B129727) as a byproduct and forming a strong, stable covalent bond. nih.gov This covalent linkage is crucial for the long-term stability and performance of the surface modification. nih.gov On metal surfaces like aluminum, these bonds are referred to as metallosiloxane bonds (Si-O-Al). researchgate.net

Before the formation of covalent bonds, physical adsorption (physisorption) and hydrogen bonding play a significant role. nih.gov When the silane solution is applied to the substrate, the silanol groups can form hydrogen bonds with the surface hydroxyl groups. nih.gov This initial interaction helps to bring the silane molecules into close proximity with the surface, facilitating the subsequent condensation reaction. nih.gov In some cases, especially at lower temperatures or with incomplete curing, a portion of the silane may remain attached to the surface through these weaker hydrogen bonds. nih.gov

Influence of Silane Grafting Density on Macroscopic Surface Characteristics

The extent to which a surface is covered by this compound, known as the grafting density, is a critical parameter that dictates the resulting macroscopic properties of the substrate. researchgate.net Grafting density, often quantified as the number of silane molecules per unit of surface area (molecules/nm²), can be precisely controlled by regulating reaction conditions such as silane concentration, reaction time, and temperature. nsf.govmdpi.com Research has established that the macroscopic surface properties are not solely dependent on the molecular structure of the silane but are governed significantly by the surface coverage and patterning. nsf.govresearchgate.net

Correlation with Surface Energy and Wettability

The grafting of this compound onto a hydrophilic surface, such as silica, systematically alters its surface energy and wettability. The non-polar pentyl chains orient away from the substrate, creating a new, low-energy surface. This transformation is directly correlated with the silane grafting density. As the density of the grafted pentyl groups increases, the surface becomes progressively more hydrophobic. hep.com.cnmdpi.com

This change is quantified by measuring the contact angle of a liquid, typically water, on the modified surface. aalto.fibiolinscientific.com A higher water contact angle signifies lower wettability and a more hydrophobic surface. aalto.fi Studies on analogous short-chain alkyltrimethoxysilanes demonstrate a clear, linear relationship between grafting density and the resulting surface energy. researchgate.netnsf.gov For instance, research on trimethoxy(propyl)silane (B93003) (TMPS) and trimethoxy(octyl)silane (B1346610) (TMOS) shows that as the number of silane molecules per square nanometer increases, the surface energy of the modified silica decreases in a predictable manner. nsf.gov The surface treatment of substrates with pentyltriethoxysilane, a compound closely related to this compound, has been shown to produce hydrophobic surfaces with water contact angles exceeding 115°. gelest.com

The table below, based on data from analogous alkylsilanes, illustrates how varying grafting density impacts surface energy and water contact angle.

Table 1: Influence of Alkyltrimethoxysilane Grafting Density on Surface Properties of Silica (Data derived from studies on analogous silanes like TMPS and TMOS) nsf.gov

| Silane System (Analog) | Grafting Density (Ns/nm²) | Water Contact Angle (θwater/°) | Surface Energy (γs/mN·m⁻¹) |

|---|---|---|---|

| TMPS (Propyl) | 0.79 | 63.4 | 46.5 |

| 1.31 | 75.1 | 38.6 | |

| 1.88 | 85.3 | 31.8 | |

| 2.50 | 94.7 | 26.2 | |

| TMOS (Octyl) | 0.65 | 78.2 | 36.3 |

| 1.15 | 95.8 | 25.7 | |

| 1.62 | 106.0 | 20.3 |

This data demonstrates a strong correlation: higher grafting densities lead to higher water contact angles and lower surface energies, effectively transforming a hydrophilic surface into a hydrophobic one. nsf.gov The length of the alkyl chain is also a crucial factor, with longer chains generally providing greater hydrophobicity for a given grafting density. hep.com.cnmdpi.com

Enhancement of Interfacial Adhesion in Composite Materials

In composite materials, the interface between the inorganic reinforcement (e.g., glass fibers, silica nanoparticles) and the organic polymer matrix is often a point of weakness. researchgate.netcnrs.fr Poor adhesion at this interface can lead to mechanical failure under stress. rsc.org this compound acts as a coupling agent or "molecular bridge" to significantly enhance this interfacial adhesion. cnrs.frmdpi.com

The mechanism involves the dual functionality of the silane molecule. nih.gov The trimethoxysilyl end of the molecule forms strong, durable covalent bonds with the inorganic surface, as described previously. scirp.org The outward-facing pentyl group, being a non-polar alkyl chain, establishes excellent compatibility with many non-polar polymer matrices such as polypropylene (B1209903) and polyethylene (B3416737). researchgate.netmdpi.com This compatibility is based on physical interactions (van der Waals forces) and entanglement between the pentyl chains and the polymer chains. mdpi.com

Polymerization and Cross Linking Reactions

Hydrolytic Polycondensation of Trimethoxy(pentyl)silane and Related Organosilanes

The primary polymerization pathway for this compound is hydrolytic polycondensation. This process occurs in the presence of water and typically involves two main steps: hydrolysis and condensation. wacker.comwacker.com

Hydrolysis: The three methoxy (B1213986) groups (-OCH₃) attached to the silicon atom are hydrolyzable. In the presence of water, these groups are sequentially replaced by hydroxyl groups (-OH), forming pentylsilanetriol and releasing methanol (B129727) as a byproduct. sinosil.comresearchgate.net This reaction is generally slow in neutral water but can be significantly accelerated by the addition of acid or base catalysts. wacker.comsinosil.com The reaction is as follows:

C₅H₁₁Si(OCH₃)₃ + 3H₂O → C₅H₁₁Si(OH)₃ + 3CH₃OH

Condensation: The newly formed, highly reactive silanol (B1196071) groups can then condense with each other or with remaining methoxy groups to form stable siloxane bonds (Si-O-Si). nih.gov This step releases either water or methanol and results in the formation of oligomers and eventually a cross-linked polysiloxane network. wacker.comnih.gov

C₅H₁₁Si(OH)₃ + HOSi(OH)₂C₅H₁₁ → (C₅H₁₁)(OH)₂Si-O-Si(OH)₂C₅H₁₁ + H₂O

C₅H₁₁Si(OH)₃ + (CH₃O)Si(OCH₃)₂C₅H₁₁ → (C₅H₁₁)(OH)₂Si-O-Si(OCH₃)₂C₅H₁₁ + CH₃OH

The kinetics of these reactions are influenced by several factors, including the pH of the medium, the water-to-silane ratio, temperature, and the presence of solvents or catalysts. nih.govd-nb.info For organotrialkoxysilanes, the rate of hydrolysis and condensation generally decreases as the length of the alkyl chain (the pentyl group in this case) increases due to steric hindrance and the electron-donating (+I) effect, which makes the silicon atom less electrophilic. d-nb.inforesearchgate.net The complex series of hydrolysis and self-condensation reactions can lead to the formation of dimers, trimers, and eventually three-dimensional polymers known as silsesquioxanes, with the general formula [RSiO₃/₂]n. nih.gov

Copolymerization and Graft Polymerization

This compound can be incorporated into larger polymer structures through copolymerization or grafted onto surfaces to modify their properties.

This compound and related silanes can be integrated with organic polymers like polystyrene to create hybrid materials. This can be achieved by:

Copolymerization: Silane (B1218182) functionality can be introduced by copolymerizing a silane-containing monomer with styrene (B11656). For instance, vinyltrimethoxysilane (B1682223) can be copolymerized with styrene, and while direct data for this compound is sparse, its integration would follow similar principles, potentially requiring functionalization of the pentyl group to enable polymerization with styrene monomers.

Grafting onto Polystyrene: Pre-formed polystyrene chains can be functionalized and then reacted with silanes. More commonly, silanes are used to treat fillers (like silica (B1680970) or titania) which are then blended into a polystyrene matrix. The silane acts as a coupling agent, forming a chemical bridge between the inorganic filler and the organic polymer, enhancing properties like dispersion and mechanical strength. researchgate.net Polystyrene beads are also used as a solid support in chemical synthesis, where the surface can be modified with silanes to anchor catalysts or reactants. soton.ac.uk In some applications, nanocomposites are formed by solution blending of polymers like polystyrene with materials such as reduced graphene oxide, where π-π interactions are key. researchgate.net

"Click chemistry" refers to a class of reactions that are rapid, efficient, and specific, making them ideal for materials functionalization. researchgate.net For silanes, this often involves modifying the organic substituent (the pentyl group) to contain a reactive handle, such as an azide (B81097) or an alkyne group. polysciences.com This functionalized silane can then be "clicked" onto a polymer or surface that has the complementary functional group.

A common "click" reaction is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). drexel.edumdpi.com The process typically involves:

Synthesizing a silane with an azide or alkyne group, for example, (3-azidopropyl)triethoxysilane. nih.gov

Preparing a substrate or polymer with the corresponding functional group.

Reacting the two components under mild conditions to form a stable triazole linkage. drexel.edu

This method allows for the precise and efficient covalent attachment of silanes to a wide variety of materials, including polymers and biological molecules, without the need for harsh conditions or complex protecting group chemistry. researchgate.netnih.gov This strategy has been used to functionalize single-walled carbon nanotubes and bacterial cellulose (B213188). mdpi.comnih.gov

Role in the Production of Silicone Resins and Condensation-Curing Silicone Rubbers

This compound serves as a valuable component in the formulation of silicone resins and condensation-curing silicone rubbers. wacker.comgoogle.com

In these systems, it primarily functions as a cross-linking agent . Silicone rubbers are typically based on long-chain diorganopolysiloxanes, such as dimethylpolysiloxane, which are terminated with reactive groups like hydroxyls. researchgate.netgoogle.com When a tri-functional silane like this compound is added to the formulation along with a catalyst (often a tin compound), its three methoxy groups hydrolyze to silanols. researchgate.netgoogle.com

These silanols then condense with the terminal hydroxyl groups of the polysiloxane chains, linking them together. Because this compound has three reactive sites, it can connect multiple polymer chains, leading to the formation of a three-dimensional network. This process, known as curing or vulcanization, transforms the liquid or paste-like initial mixture into a solid, elastic rubber. researchgate.net

The pentyl group of the silane is non-reactive in this context and becomes incorporated into the final polymer network. By varying the amount of this compound used, the degree of cross-linking (cross-link density) can be precisely controlled. wacker.com This, in turn, allows for the tailoring of the mechanical properties of the final silicone product, such as its modulus of elasticity, elongation at break, and flexibility. wacker.comresearchgate.net

Mechanistic Investigations of Polymerization Kinetics

The kinetics of the polymerization of organoalkoxysilanes like this compound are governed by the rates of the constituent hydrolysis and condensation reactions. nih.gov These reactions are complex and their rates are influenced by a multitude of factors. researchgate.net

The hydrolysis step is an electrophilic substitution reaction that can be catalyzed by either acids or bases. researchgate.net

Acid Catalysis: A proton attacks the oxygen of an alkoxy group, making it a better leaving group and facilitating the nucleophilic attack of water on the silicon atom. d-nb.info

Base Catalysis: A hydroxide (B78521) ion, a strong nucleophile, directly attacks the silicon atom. d-nb.info

The rate of these reactions is generally found to follow second-order kinetics in their initial stages. researchgate.net Studies on various trimethoxysilanes have shown that both temperature and acidity promote the hydrolysis reactions. researchgate.net The nature of the organic substituent (R in R-Si(OCH₃)₃) has a significant impact. Electron-withdrawing groups tend to increase the hydrolysis rate, while electron-donating groups, like the pentyl group, decrease it. d-nb.info The cure kinetics for RSi(OR')₃ silanes in silicone elastomers have been observed to follow the order of Vinyl > Phenyl ~ Methyl > Ethyl > Propyl > Butyl > Pentyl, indicating that the rate of cure decreases as the alkyl chain length increases. researchgate.net

The following table summarizes key factors influencing the polymerization kinetics of alkoxysilanes.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |

| pH | Minimum rate near pH 7; increases in acidic or basic conditions. nih.gov | Minimum rate near pH 4-5; increases in acidic or basic conditions. | The isoelectric point, where condensation is slowest, is around pH 4. |

| Catalyst | Acids and bases significantly accelerate the reaction. sinosil.com | Also accelerated by acid and base catalysts. sinosil.com | Organometallic catalysts (e.g., tin or titanium compounds) are also common. researchgate.net |

| Water/Silane Ratio (r) | Rate increases with water content up to a certain point. nih.gov | Influences the structure of the resulting polymer network. | Excess water can inhibit the reaction due to insolubility of the silane. nih.gov |

| Organic Substituent (R-group) | Rate decreases with increasing alkyl chain length (e.g., pentyl) due to steric hindrance and +I effect. d-nb.inforesearchgate.net | Steric bulk of the R-group can hinder the approach of silanol groups, slowing condensation. | Vinyl and phenyl groups have been found to be favorable for hydrolysis compared to some alkyl groups. researchgate.net |

| Temperature | Rate increases with temperature. researchgate.net | Rate increases with temperature. | The activation energy for hydrolysis of methyltrimethoxysilane (B3422404) has been measured at ~50 kJ/mol. nih.gov |

| Solvent | The type of solvent (e.g., ethanol) can affect silane solubility and reaction rates. nih.gov | Solvent polarity can influence the stability of transition states. | The presence of the alcohol byproduct (methanol) can promote the reverse reaction (re-esterification). nih.gov |

Photoinitiated polymerization, or photopolymerization, uses light to generate reactive species that initiate polymerization. nih.gov This method offers spatial and temporal control over the curing process and can often be performed at room temperature. nih.gov For systems involving silanes, photoinitiation can be applied in several ways:

Photoinitiated Free-Radical Polymerization: This is the most common method, used for monomers with carbon-carbon double bonds, such as acrylates or vinyl groups. nih.gov A silane can be incorporated if its organic group contains such a functionality (e.g., vinyltrimethoxysilane or (methacryloxypropyl)trimethoxysilane). niph.go.jp A photoinitiator absorbs light and cleaves to form free radicals, which then attack the double bonds to start the polymerization chain reaction. acs.orgpsu.edu

Photoinitiated Cationic Polymerization: This process is suitable for ring-opening polymerization of monomers like epoxides and vinyl ethers. psu.edu Photoinitiators such as diaryliodonium or triarylsulfonium salts generate a strong acid upon irradiation, which then initiates the polymerization. researchgate.net A silane could be part of a co-polymerization mixture in these systems.

Photo-RAFT Polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) is a controlled radical polymerization technique. When combined with a photoinitiator, it allows for the synthesis of polymers with well-defined molecular weights and narrow distributions under light irradiation. acs.org Thio-compounds like trithiocarbonates are used as chain-transfer agents in these systems. acs.org

Photoiniferters: Some systems use a "photoiniferter," a molecule that serves as an initiator, transfer agent, and terminator. Dibenzyl trithiocarbonate (B1256668) is one such example that has been used to polymerize monomers like styrene and methyl acrylate (B77674) under UV light. acs.org

While direct photoinitiated polymerization of the Si-O-C bonds in this compound is not a standard mechanism, these photochemical methods are highly relevant for curing hybrid resins that contain both photopolymerizable organic groups and hydrolyzable silane groups for dual-cure systems.

Dehydrogenative Si-Si Bond Formation on Metal Surfaces

A specialized area of silane polymerization involves the on-surface synthesis of silicon-based polymers through dehydrogenative coupling. This method facilitates the formation of direct silicon-silicon (Si-Si) bonds on metal surfaces, creating highly ordered, two-dimensional polymeric structures. nih.govresearchgate.net The process is typically achieved by depositing silane monomers containing Si-H bonds onto a catalytic metal surface, such as gold (Au(111)) or copper (Cu(111)). nih.govresearchgate.net

The reaction mechanism involves the catalytic activation and dissociation of multiple Si-H bonds, followed by the formation of covalent Si-Si linkages between adjacent monomers. nih.gov This technique represents a significant alternative to solution-based methods, as the surface confinement helps to stabilize the reactive species without the need for bulky protective groups. nih.govresearchgate.net Research has demonstrated this process for silanes featuring aromatic backbones with SiH₃ or CH₃SiH₂ functional groups, leading to the formation of long, highly ordered polymeric disilenes that interact with the metal substrate. nih.gov The choice of metal surface can even influence the stereoselectivity of the resulting polymer chains. researchgate.net

While the fundamental principles of dehydrogenative Si-Si bond formation have been established for various hydrosilanes on metal and silicon surfaces nih.govnih.gov, specific research detailing the on-surface polymerization of this compound through this particular pathway is not extensively documented in the available literature. The primary reaction pathway for alkoxysilanes like this compound remains hydrolysis and condensation to form Si-O-Si networks.